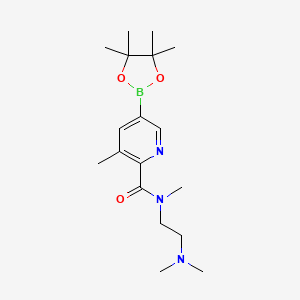

6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester

Descripción

This compound is a pyridine-based boronic acid pinacol ester featuring a dimethylaminoethyl(methyl)carbamoyl substituent at the 6-position and a methyl group at the 5-position. Such boronic esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing biaryl or heteroaryl frameworks . The dimethylaminoethyl group enhances solubility in polar solvents, while the methyl substituent modulates steric and electronic effects on the pyridine ring.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O3/c1-13-11-14(19-24-17(2,3)18(4,5)25-19)12-20-15(13)16(23)22(8)10-9-21(6)7/h11-12H,9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZOENHQDCBTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)N(C)CCN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.

Mode of Action

This compound is a boronic acid ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water. The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH.

Result of Action

Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment strongly influences the rate of the reaction, which is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Actividad Biológica

The compound 6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester is a complex organic molecule that belongs to the class of boronic acid derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of drug development for various diseases, including cancer and neurological disorders. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of 6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester can be described as follows:

- Molecular Formula : C14H20BNO4

- Molecular Weight : 273.13 g/mol

- Functional Groups : Boronic acid, amine, ester, and pyridine ring.

The presence of the boronic acid moiety is particularly noteworthy as it contributes to the compound's potential to interact with biological targets through reversible covalent bonding.

Boronic acids have been shown to interact with diols and other biomolecules, which can lead to various biological effects. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for certain proteases and enzymes involved in metabolic pathways.

- Targeting Cancer Cells : The compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest.

- Neuroprotective Effects : Potential modulation of neurotransmitter systems, particularly through interactions with receptors involved in cognitive functions.

Research Findings

Several studies have investigated the biological activity of similar boronic acid derivatives, providing insights into their pharmacological potential:

- Anticancer Activity : A study demonstrated that boronic acid esters could inhibit tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival .

- Neuroprotective Properties : Research indicated that compounds with dimethylamino groups displayed protective effects against neuronal damage in vitro, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

-

Case Study on Anticancer Activity :

- A clinical trial involving a related boronic acid derivative showed a significant reduction in tumor size among participants with advanced solid tumors. The mechanism was attributed to the compound's ability to inhibit proteasomal degradation of pro-apoptotic factors.

-

Case Study on Neuroprotection :

- In a preclinical model of Alzheimer's disease, administration of a similar compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting the neuroprotective potential of boronic acid derivatives.

Table 1: Summary of Biological Activities

| Activity Type | Compound Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Neuroprotection | Protection against neuronal damage | |

| Enzyme Inhibition | Inhibition of proteases |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| 6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester | 273.13 | Anticancer, Neuroprotective |

| 2-Aminobenzeneboronic acid | 173.11 | Anticancer |

| Phenylboronic acid | 137.03 | Enzyme Inhibition |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamoyl Derivatives

(a) 6-(N-Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester ()

- Substituent: Boc-protected methylamino group at the 6-position.

- Key Differences : The Boc group requires deprotection for further functionalization, unlike the tertiary amine in the target compound, which is directly reactive.

- Reactivity : Lower solubility in aqueous media due to the hydrophobic Boc group.

- Applications : Primarily used in multi-step syntheses requiring temporary amine protection .

(b) 6-(Diethylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester ()

- Substituent : Diethylcarbamoyl group at the 6-position.

- Key Differences: The diethyl group introduces steric bulk but lacks the dimethylaminoethyl group’s polarity.

- Reactivity : Reduced solubility in polar solvents compared to the target compound.

- Applications : Suitable for reactions in organic solvents like THF or DCM .

(c) 2-(Ethylcarbamoyl)pyridine-5-boronic acid pinacol ester ()

- Substituent : Ethylcarbamoyl group at the 2-position.

- Key Differences : Positional isomerism (2- vs. 6-substitution) alters electronic effects on the boronic ester.

- Reactivity : Lower electron density at the boronic acid site due to the carbamoyl group’s proximity.

- Applications: Limited utility in sterically demanding couplings .

Electronic and Steric Modifications

(a) 6-Hydroxypyridine-3-boronic acid pinacol ester ()

- Substituent : Hydroxyl group at the 6-position.

- Key Differences : The hydroxyl group is strongly electron-withdrawing, reducing boronic ester reactivity in cross-couplings.

- Stability : Prone to oxidation, requiring inert storage conditions.

- Applications: Limited to reactions tolerant of acidic protons .

(b) 2-(Trifluoromethyl)pyrimidine-5-boronic Acid Pinacol Ester ()

- Substituent : Trifluoromethyl group on a pyrimidine ring.

- Key Differences : The electron-withdrawing CF₃ group increases electrophilicity, enhancing Suzuki reaction rates.

- Solubility : Lower solubility in polar solvents compared to the target compound.

- Applications : Ideal for electron-deficient aryl couplings .

Structural Analogues with Amino/Alkylamino Groups

(a) PN-8684: 2-(3-N,N-Dimethylamino-propoxy)pyridine-5-boronic acid pinacol ester ()

- Substituent: Dimethylamino-propoxy chain at the 2-position.

- Key Differences: The dimethylamino group is part of an alkoxy chain rather than a carbamoyl group, altering electronic effects.

- Reactivity : Enhanced solubility similar to the target compound but with different steric constraints.

- Applications : Used in aqueous-phase couplings .

Comparative Data Table

Key Research Findings

- Reactivity: The target compound’s dimethylaminoethyl group balances electron density, enabling efficient cross-couplings without excessive electrophilicity .

- Solubility : Superior aqueous solubility compared to ethylcarbamoyl or Boc-protected analogues facilitates reactions in mixed-solvent systems .

- Stability : The pinacol ester moiety ensures stability under standard conditions, though hygroscopicity may require desiccated storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.